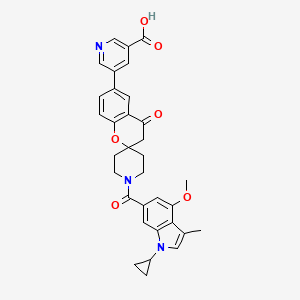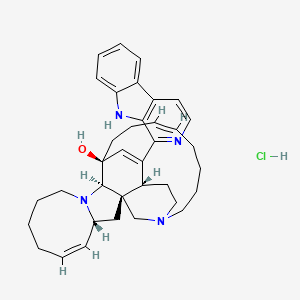
N-ethyl-3-nitroquinolin-4-amine
概要
説明
N-ethyl-3-nitroquinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by ethylation. One common method includes:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Ethylation: The resulting 3-nitroquinoline is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions: N-ethyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Reduction: N-ethyl-3-aminoquinolin-4-amine
Substitution: Various substituted quinoline derivatives
Oxidation: N-ethyl-3-nitrosoquinolin-4-amine
科学的研究の応用
N-ethyl-3-nitroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of quinoline derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of N-ethyl-3-nitroquinolin-4-amine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets, leading to antimicrobial or anticancer effects. The ethyl group enhances its lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
3-nitroquinoline: Lacks the ethyl group, resulting in different solubility and reactivity profiles.
N-ethylquinolin-4-amine: Lacks the nitro group, affecting its bioactivity and chemical reactivity.
Uniqueness: N-ethyl-3-nitroquinolin-4-amine stands out due to the presence of both the nitro and ethyl groups, which confer unique chemical and biological properties. The nitro group is crucial for its bioactivity, while the ethyl group enhances its solubility and cellular uptake.
特性
IUPAC Name |
N-ethyl-3-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-11-8-5-3-4-6-9(8)13-7-10(11)14(15)16/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBMRPAQHEOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














